Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is a synthetic compound classified as an E3 ligase ligand-linker conjugate. It incorporates a pomalidomide moiety, which is known for its role in targeting the cereblon protein, a substrate receptor for the E3 ubiquitin ligase complex. This compound is primarily utilized in research related to targeted protein degradation and has applications in various scientific fields, including biochemistry and medicinal chemistry .
This compound is synthesized chemically and serves as a key component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that harness the cellular ubiquitin-proteasome system to selectively degrade target proteins . The classification of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH falls within small molecule drugs, specifically designed for targeted therapy in cancer treatment and other diseases.
The synthesis of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH involves several key steps:
In industrial settings, these synthetic routes are optimized for large-scale production, employing automated reactors and high-purity reagents. Stringent quality control measures are implemented to ensure consistency and purity throughout the manufacturing process.
The molecular structure of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH features a pomalidomide backbone linked via a hydrophilic PEG spacer to a carboxylic acid group. This design allows for effective interaction with target proteins while maintaining solubility in biological environments.
Key structural data includes:
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH can undergo various chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions include various conjugates that link this compound to other bioactive molecules, thereby enhancing their solubility and bioavailability.
The primary mechanism of action for Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH involves its role as a ligand for cereblon within the E3 ubiquitin ligase complex. Upon binding to cereblon, it facilitates the ubiquitination and subsequent degradation of target proteins through proteasomal pathways. This process is crucial for modulating protein levels within cells, particularly in cancer therapy where specific oncogenic proteins need to be degraded .
The physical properties of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH include:
Chemical properties include:
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH has numerous applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological application, paving the way for innovative therapeutic strategies.
Pomalidomide, a derivative of immunomodulatory imide drugs (IMiDs), serves as a high-affinity recruiter for the E3 ubiquitin ligase complex CUL4-RBX1-DDB1-CRBN (cereblon). Its core structure features a phthalimide ring connected to a glutarimide moiety, where the latter docks into the tri-Trp pocket of cereblon via critical hydrogen bonds and van der Waals interactions. The glutarimide's carbonyl group forms hydrogen bonds with cereblon's His353 and Trp380 residues, while the hydrophobic phthalimide ring stabilizes the complex through π-stacking with Trp386 [1] [5]. This binding induces conformational changes in cereblon, enabling the recruitment of neosubstrates for ubiquitination.
A key vulnerability of native pomalidomide is its off-target degradation of zinc-finger (ZF) proteins (e.g., IKZF1/3), attributed to water-mediated interactions between the phthalimide's C4-amino group and Gln147 in ZF domains [5]. Modifications at the C5 position of the phthalimide ring mitigate this by sterically hindering ZF binding without compromising cereblon affinity. This strategic alteration preserves PROTAC specificity while minimizing collateral protein degradation [5] [6].
Table 1: Structural Features of Pomalidomide Governing Cereblon Binding
Structural Element | Role in Cereblon Recruitment | Impact on Ternary Complex |
---|---|---|
Glutarimide ring | Binds tri-Trp pocket (His353, Trp380, Trp386) | Anchors ligand to CRBN; induces conformational change |
C4-amino group (phthalimide) | Forms water-mediated H-bond with ZF proteins | Mediates off-target degradation (e.g., IKZF1) |
C5 position modification | Steric hindrance against ZF domains | Reduces off-target degradation while maintaining CRBN affinity |
Piperidine-2,6-dione scaffold | Rigid framework for orientation | Ensures optimal positioning for linker attachment |
The linker in PROTAC design bridges the cereblon ligand and the target protein binder, directly influencing ternary complex formation, proteasomal recruitment, and degradation efficiency. The (C1-O-C5-O-C1)₂ spacer—a polyethylene glycol (PEG)-based chain with repeating ethylene glycol units (‑(CH₂CH₂O)₂‑(CH₂)₅‑O‑(CH₂)₂‑)—confers three critical advantages:
Comparative studies reveal that shorter alkyl linkers (<15 atoms) impede ternary complex formation due to insufficient reach, while longer rigid chains (e.g., aryl-based) reduce entropy-driven binding. The (C1-O-C5-O-C1)₂ architecture balances flexibility and rigidity, enabling adaptive positioning for diverse target proteins [5] [6].
Table 2: Attributes of the (C1-O-C5-O-C1)₂ Linker vs. Common PROTAC Spacers
Linker Type | Length (Atoms) | Flexibility | Hydrophilicity (LogP) | Degradation Efficiency (DC₅₀) |
---|---|---|---|---|
(C1-O-C5-O-C1)₂ spacer | 22 | High | -1.2 (calculated) | ≤147 nM (HDAC8 degraders) [2] |
Alkyl chain (C12) | 12 | Moderate | 3.8 | ~500 nM (BET degraders) |
PEG₄ | 16 | High | -1.5 | ~300 nM (Kinase degraders) [10] |
Aryl-ether | 18 | Low | 2.1 | ~1 µM (HDAC degraders) |
The terminal carboxylic acid (‑COOH) in Pomalidomide-C2-amido-(C1-O-C5-O-C1)₂-COOH enables site-specific conjugation to target protein ligands via amide, ester, or acyl hydrazone bonds. This functional group facilitates three key applications:
In HDAC8-targeting PROTACs (e.g., ZQ-23), the carboxylic acid was conjugated to amine-functionalized inhibitors like BRD73954, yielding degraders with DC₅₀ values of 147 nM. The COOH group’s orientation further minimizes undesired interactions with the target protein’s binding pocket [2] [5].
Table 3: Bioconjugation Techniques Enabled by Carboxylic Acid Functionalization
Conjugation Method | Reagents/Conditions | Application Example | Efficiency |
---|---|---|---|
Amide bond formation | EDC/NHS, DMF, rt, 12h | Coupling to HDAC inhibitor warheads | 85–92% [9] |
Esterification | DCC/DMAP, CH₂Cl₂, reflux | Linkage to phenol-containing ligands | 70–78% |
Hydrazone ligation | Hydrazine, MeOH, 60°C | pH-sensitive conjugates for endosomal release | 65% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: